Spectroscopic Characterization of 2-Amino-4-chloro-5-methylpyridin-3-ol: A Technical Guide for Researchers
Spectroscopic Characterization of 2-Amino-4-chloro-5-methylpyridin-3-ol: A Technical Guide for Researchers
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. This technical guide provides an in-depth spectroscopic characterization of 2-Amino-4-chloro-5-methylpyridin-3-ol, a substituted pyridine derivative with potential significance in medicinal chemistry. Leveraging the power of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, we will navigate the intricacies of its molecular architecture. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a field-proven rationale behind the spectroscopic assignments.
Introduction: The Significance of Structural Verification
2-Amino-4-chloro-5-methylpyridin-3-ol is a multifunctional aromatic heterocycle. The pyridine core is a privileged scaffold in drug discovery, and its unique substitution pattern—an amino group, a chloro substituent, a methyl group, and a hydroxyl group—imparts a distinct electronic and steric profile. Accurate characterization is paramount, as even minor structural ambiguities can lead to misinterpretation of biological activity and hinder downstream development. This guide employs a systematic approach to dissect the ¹H NMR, ¹³C NMR, and FTIR spectra, ensuring a high-confidence structural confirmation.
Molecular Structure and Key Features
A clear understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. Below is a diagrammatic representation of 2-Amino-4-chloro-5-methylpyridin-3-ol, highlighting the key functional groups and the numbering of the pyridine ring.
Caption: Molecular structure of 2-Amino-4-chloro-5-methylpyridin-3-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). The choice of solvent is critical, especially for molecules with exchangeable protons like those in amino and hydroxyl groups. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it forms hydrogen bonds with the -NH₂ and -OH protons, resulting in sharper signals that are less prone to rapid exchange with residual water, a common issue in solvents like deuterated chloroform (CDCl₃).[1][2][3]
Experimental Protocol: NMR Data Acquisition
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Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-4-chloro-5-methylpyridin-3-ol in 0.6 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing.
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Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Employ a standard pulse sequence with a 30° pulse angle and a relaxation delay of 2 seconds.
-
Co-add 16 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Utilize a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to 0-180 ppm.
-
A longer relaxation delay (5 seconds) and a larger number of scans (e.g., 1024) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).
¹H NMR Spectral Interpretation
The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic proton, the methyl protons, and the exchangeable protons of the amino and hydroxyl groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.70 | Singlet | 1H | H6 | The lone aromatic proton is expected to appear at a downfield chemical shift due to the anisotropic effect of the aromatic ring. Its chemical shift is influenced by the adjacent nitrogen atom and the substituents on the ring. |
| ~5.50 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine will appear as a broad singlet. The broadness is due to quadrupolar relaxation of the adjacent ¹⁴N nucleus and potential hydrogen exchange. In DMSO-d₆, these protons are expected to be well-defined.[1] |
| ~9.00 | Broad Singlet | 1H | -OH | The phenolic hydroxyl proton is expected to be significantly downfield due to hydrogen bonding with the DMSO solvent and the electron-withdrawing nature of the pyridine ring. Its signal will also be a broad singlet.[3][4] |
| ~2.10 | Singlet | 3H | -CH₃ | The methyl protons will appear as a sharp singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring. |
D₂O Exchange Experiment: To definitively identify the -NH₂ and -OH protons, a D₂O exchange experiment is invaluable. After acquiring the initial ¹H NMR spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, and the spectrum is re-acquired. The signals corresponding to the -NH₂ and -OH protons will disappear or significantly diminish due to the exchange of these protons with deuterium.[1][5]
Caption: Workflow for the identification of exchangeable protons using D₂O.
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the one carbon of the methyl group.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150-160 | C2 | The carbon atom attached to the amino group and adjacent to the ring nitrogen is expected to be significantly deshielded.[6] |
| ~140-150 | C3 | The carbon bearing the hydroxyl group will also be downfield, though typically less so than C2. |
| ~120-130 | C4 | The carbon atom bonded to the chlorine atom will experience a deshielding effect, placing its signal in this region. |
| ~125-135 | C5 | The carbon with the methyl substituent will have a chemical shift influenced by both the methyl group and the adjacent ring atoms. |
| ~145-155 | C6 | The carbon adjacent to the ring nitrogen is expected to be downfield. |
| ~15-20 | -CH₃ | The methyl carbon will appear in the typical aliphatic region, significantly upfield from the aromatic carbons. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7][8]
Experimental Protocol: FTIR Data Acquisition
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Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded first.
-
The sample spectrum is then recorded.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
FTIR Spectral Interpretation
The FTIR spectrum of 2-Amino-4-chloro-5-methylpyridin-3-ol will exhibit characteristic absorption bands corresponding to its various functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance | Assignment |
| 3500-3300 | N-H stretching | Two distinct, sharp to medium bands | Asymmetric and symmetric stretching of the primary amine (-NH₂) group.[9][10] |
| 3400-3200 | O-H stretching | Broad band | Hydrogen-bonded hydroxyl (-OH) group.[7] This band may overlap with the N-H stretching bands. |
| 3100-3000 | C-H stretching | Weak to medium sharp bands | Aromatic C-H stretching of the pyridine ring.[11] |
| 2970-2850 | C-H stretching | Weak sharp bands | Aliphatic C-H stretching of the methyl (-CH₃) group.[12] |
| 1650-1580 | N-H bending | Medium to strong, sharp band | Scissoring vibration of the primary amine.[9][10] |
| 1600-1450 | C=C and C=N stretching | Multiple medium to strong bands | Aromatic ring stretching vibrations of the pyridine core.[12] |
| 1335-1250 | C-N stretching | Medium to strong band | Aromatic amine C-N stretching.[9] |
| 1260-1180 | C-O stretching | Strong band | Phenolic C-O stretching.[12] |
| ~850 | C-Cl stretching | Medium to strong band | Stretching vibration of the carbon-chlorine bond. |
| Below 900 | C-H out-of-plane bending | Medium to strong bands | Aromatic C-H "wagging" vibrations, which can be diagnostic of the substitution pattern. |
digraph "FTIR_Interpretation_Flow" { graph [rankdir="TB"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10];A[label="Acquire FTIR Spectrum"]; B[label="Identify High-Frequency Region\n(4000-2500 cm-1)"]; C [label="Identify Double-Bond Region\n(2000-1500 cm-1)"]; D [label="Analyze Fingerprint Region\n(1500-400 cm-1)"]; E [label="Correlate Bands with Functional Groups"];
A -> B; A -> C; A -> D; {B, C, D} -> E; }
Caption: A logical workflow for the interpretation of an FTIR spectrum.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and FTIR spectroscopy provides a robust and self-validating framework for the structural characterization of 2-Amino-4-chloro-5-methylpyridin-3-ol. By carefully analyzing the chemical shifts, coupling patterns, integration in NMR, and the characteristic vibrational frequencies in FTIR, a comprehensive and unambiguous structural assignment can be achieved. This guide has detailed the expected spectroscopic features and the underlying principles governing them, empowering researchers to confidently verify the structure of this and related molecules in their pursuit of novel therapeutic agents.
References
- Taylor & Francis. (2006, September 23). 1H NMR Spectra of Substituted Aminopyridines: Spectroscopy Letters.
- H NMR Spectroscopy. (n.d.).
- Kartal, Z., & Şahin, O. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. PMC.
- How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. (2026, January 11).
- Solvent effects on the nuclear magnetic resonance spectra of arom
- IR: amines. (n.d.).
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC. (n.d.).
- Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - ACS Public
- Agilent. (n.d.). FTIR SPECTROSCOPY REFERENCE GUIDE.
- Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. (n.d.).
- SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE | TSI Journals. (n.d.).
- How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21).
- NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. (n.d.).
- Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - Modgraph. (2005, January 5).
- 1 H (a) and 13 C (b) NMR spectra of...
- Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin - CORE. (n.d.).
- FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. (n.d.).
- Amine protons on NMR : r/OrganicChemistry - Reddit. (2023, November 24).
Sources
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - Please wait for verification [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. azooptics.com [azooptics.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. tsijournals.com [tsijournals.com]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 12. ejournal.bumipublikasinusantara.id [ejournal.bumipublikasinusantara.id]
